![molecular formula C17H24N4O2S B2469400 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1797224-62-4](/img/structure/B2469400.png)
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). The molecule also contains dimethylamino groups, which are common in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the Knoevenagel condensation reaction followed by metathesization . Another method involves the radical copolymerization of amine-containing monomers .
Chemical Reactions Analysis
The compound, due to its complex structure, could potentially participate in a variety of chemical reactions. For instance, compounds with dimethylamino groups have been used as building blocks for a diverse range of acyclic, carbocyclic, and heterocyclic derivatives .
Scientific Research Applications
Synthesis and Characterization
A study by Murthy et al. (2018) described the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, highlighting the structural and electronic properties through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. The compound exhibited stabilization through several intermolecular interactions, with a detailed analysis of its vibrational wave numbers and reactivity descriptors (Murthy et al., 2018).
Molecular Dynamics and Optical Properties
Research by Ren (2013) focused on the electronic structures and optical properties of certain sulfonamide derivatives, revealing their potential in nonlinear optical (NLO) applications due to significant birefringence indexes and efficient second harmonic generation (SHG) responses. This study highlights the compounds' potential for use in optical materials and devices (Ren, 2013).
Anti–HIV and Antifungal Activities
Zareef et al. (2007) synthesized a series of benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, which were screened for anti–HIV and antifungal activities. This work demonstrates the therapeutic potential of sulfonamide derivatives in addressing infectious diseases (Zareef et al., 2007).
Supramolecular Chemistry
Schubert and Eschbaumer (1999) developed a new synthetic strategy utilizing 2,6-Bis(trimethyltin)pyridine as a central building block for preparing ligands relevant to supramolecular chemistry. Their work paves the way for creating complex structures with specific functions and interactions (Schubert & Eschbaumer, 1999).
Corrosion Inhibition
Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron through quantum chemical calculations and molecular dynamics simulations. The study provides insights into the development of efficient corrosion inhibitors for industrial applications (Kaya et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-11-7-13(3)16(8-12(11)2)24(22,23)18-10-15-9-14(4)19-17(20-15)21(5)6/h7-9,18H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGCODIVKUYKBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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